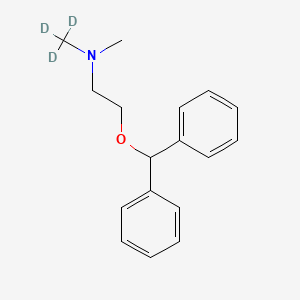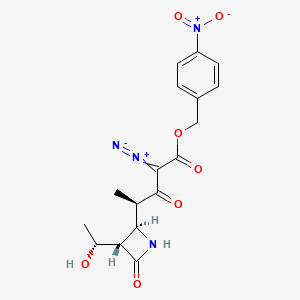
(1S)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)MethanaMine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)MethanaMine dihydrochloride is a complex organic compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a quinoline ring and a quinuclidine moiety, making it a valuable compound in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)MethanaMine dihydrochloride typically involves multiple steps, starting from the preparation of the quinoline and quinuclidine intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for continuous production and better control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)MethanaMine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often require specific solvents, temperatures, and pH levels to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce quinuclidine derivatives.
Scientific Research Applications
(1S)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)MethanaMine dihydrochloride has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (1S)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)MethanaMine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- ®-Quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride
- (S)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride
Uniqueness
(1S)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)MethanaMine dihydrochloride is unique due to its specific stereochemistry and the presence of both quinoline and quinuclidine moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
18797-90-5 |
|---|---|
Molecular Formula |
C20H27Cl2N3O |
Molecular Weight |
396.35388 |
Synonyms |
(1S)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)MethanaMine dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)




